molecular formula C14H11BrClNO2 B11551797 2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol

2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol

Cat. No.: B11551797
M. Wt: 340.60 g/mol
InChI Key: GEYQWAARPQQBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzene ring, along with an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol typically involves multi-step organic reactions. One common method involves the bromination and chlorination of phenol derivatives, followed by the introduction of the imine group through a condensation reaction with an appropriate aldehyde or ketone. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol is unique due to the presence of both halogen atoms and an imine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11BrClNO2

Molecular Weight

340.60 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(2-hydroxy-6-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11BrClNO2/c1-8-3-2-4-12(18)13(8)17-7-9-5-10(16)6-11(15)14(9)19/h2-7,18-19H,1H3

InChI Key

GEYQWAARPQQBCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N=CC2=C(C(=CC(=C2)Cl)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.